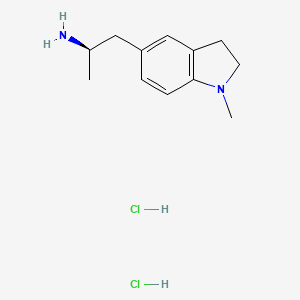

(2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride

Descripción

Propiedades

Fórmula molecular |

C12H20Cl2N2 |

|---|---|

Peso molecular |

263.20 g/mol |

Nombre IUPAC |

(2R)-1-(1-methyl-2,3-dihydroindol-5-yl)propan-2-amine;dihydrochloride |

InChI |

InChI=1S/C12H18N2.2ClH/c1-9(13)7-10-3-4-12-11(8-10)5-6-14(12)2;;/h3-4,8-9H,5-7,13H2,1-2H3;2*1H/t9-;;/m1../s1 |

Clave InChI |

KMLKRIMOOZAHOA-KLQYNRQASA-N |

SMILES isomérico |

C[C@H](CC1=CC2=C(C=C1)N(CC2)C)N.Cl.Cl |

SMILES canónico |

CC(CC1=CC2=C(C=C1)N(CC2)C)N.Cl.Cl |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride typically proceeds through the following key stages:

- Construction of the indoline (2,3-dihydro-1H-indole) core.

- Introduction of the 1-methyl substituent on the nitrogen of the indoline ring.

- Attachment of the chiral propan-2-amine side chain at the 5-position of the indoline ring.

- Formation of the dihydrochloride salt to enhance stability and isolate the compound as a solid.

Specific Synthetic Route and Key Steps

Synthesis of the Indoline Intermediate

A reported method involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione under acidic catalysis (concentrated sulfuric acid), followed by hydrolysis to yield the (2,3-dihydro-1H-indol-5-yl)methylamine intermediate. This step is crucial as it sets the indoline scaffold with a reactive methylamine substituent at the 5-position.

Protection and Deprotection Strategy

To avoid side reactions involving the unprotected NH group of indoline, acetyl protection is employed. Acetyl-protected indoline reacts cleanly with 2-(hydroxymethyl)isoindoline-1,3-dione to give a phthalimido-protected intermediate. Subsequent reflux with hydrazine hydrate in methanol removes both phthalimido and acetyl groups simultaneously, yielding the free amine dihydrochloride salt with high purity and yield (83%).

Introduction of the Chiral Propan-2-amine Side Chain

The chiral propan-2-amine moiety is introduced through reductive amination or nucleophilic substitution routes starting from the free amine intermediate. The (2R) stereochemistry is controlled by using enantiomerically pure starting materials or chiral catalysts during the side chain installation.

Salt Formation

The final compound is isolated as the dihydrochloride salt by treatment with concentrated hydrochloric acid, which improves crystallinity, stability, and facilitates purification.

Alternative Synthetic Routes and Related Compounds

While the exact preparation of (2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride is less frequently detailed in open literature, related compounds such as Eletriptan (a structurally related indole derivative) have well-documented synthetic routes involving:

- Salification of indole intermediates with dicarboxylic acids.

- Acylation of the indole nitrogen.

- Palladium-catalyzed Heck reactions for vinyl sulfone coupling.

- Catalytic hydrogenation and deacylation to yield the final amine salt.

These methods highlight the importance of careful intermediate purification, solvent choice (e.g., isopropanol for crystallization), and use of palladium catalysts sensitive to impurities, which may be relevant for analogous synthetic challenges in preparing the target compound.

Reaction Conditions and Purification

- Organic solvents such as methanol, ethanol, and isopropanol are preferred for crystallization and purification steps.

- Reflux conditions with hydrazine hydrate in methanol typically last 3 hours to remove protective groups.

- Acidic treatment with concentrated HCl at 70 °C for 3 hours converts intermediates to dihydrochloride salts.

- Purity is assessed by HPLC, IR, NMR, and elemental analysis, with yields around 80-85% for key steps.

Data Tables and Spectroscopic Analysis

Spectroscopic Highlights

- 1H NMR (DMSO-d6 + CF3COOH): Signals at 2.45 ppm (2H, NH2) and 5.28 ppm (1H, NH) confirm amine functionalities.

- IR Spectrum: Characteristic NH2 and NH stretching vibrations at 3359, 3282, 3012 cm^-1.

- Elemental Analysis and Mass Spectrometry: Confirm molecular formula and purity consistent with the dihydrochloride salt.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.

Reduction: Reduction reactions can target the amine group, potentially converting it to an alkylamine.

Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

Oxindole derivatives: from oxidation.

Alkylamines: from reduction.

Nitrated, sulfonated, or halogenated indoles: from substitution.

Aplicaciones Científicas De Investigación

Chemistry

- Used as a building block in organic synthesis.

- Studied for its reactivity and potential to form complex molecules.

Biology

- Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine

- Explored for its potential therapeutic effects, such as acting as a precursor to pharmaceuticals.

Industry

- Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride would depend on its specific biological target. Generally, it could interact with receptors or enzymes, modulating their activity. The indole ring might play a role in binding to specific sites, while the amine group could participate in hydrogen bonding or ionic interactions.

Comparación Con Compuestos Similares

Comparison with Structurally and Pharmacologically Similar Compounds

Structural Analogues: Indole-Based Amines

The compound belongs to a class of indole derivatives with substitutions on the aromatic ring and amine side chains. Key analogues include:

Key Structural Differences :

Pharmacological Profiles and Research Findings

Monoamine Release Selectivity

Compounds like PAL-542 and PAL-544 are dual dopamine (DA)/serotonin (5HT) releasers with minimal norepinephrine (NE) release. The target compound’s dihydroindole structure may further diminish NE affinity, as seen in PAL-571, which lacks halogen substitutions and shows lower NE release .

Abuse Liability

In intracranial self-stimulation (ICSS) assays, none of the PAL-series compounds facilitated reward pathways or substituted for cocaine, suggesting low abuse liability . The target compound’s structural similarity to these analogues implies a comparable safety profile, though empirical data are lacking.

Anti-Cocaine Efficacy

The target compound’s dihydrochloride formulation could improve CNS penetration, but its pharmacological mechanism remains unvalidated.

Comparison with Other Indole Derivatives

- 5-(2,3-Dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride (): Combines dihydroindole with a pyrrolopyrimidine moiety, targeting kinase inhibition rather than monoamine release. Highlights structural versatility of indole scaffolds .

- (2R)-1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine hydrochloride (): A benzodioxole-substituted amine with documented serotonergic activity, emphasizing the role of substituents in directing pharmacological effects .

Actividad Biológica

Introduction

(2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride is a synthetic organic compound that has garnered attention due to its potential pharmacological properties. This compound features an indole ring and a propan-2-amine moiety, which are structural elements commonly associated with various biological activities, including neurotransmitter modulation and potential anticancer effects.

| Property | Value |

|---|---|

| Molecular Formula | C12H20Cl2N2 |

| Molecular Weight | 263.20 g/mol |

| CAS Number | 2227729-89-5 |

| IUPAC Name | (2R)-1-(1-methyl-2,3-dihydroindol-5-yl)propan-2-amine; dihydrochloride |

The biological activity of (2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride is primarily attributed to its interactions with various neurotransmitter receptors. Preliminary studies suggest that it may:

- Modulate Neurotransmitter Activity : The compound is believed to interact with serotonin and dopamine receptors, potentially influencing mood and behavior.

- Exhibit Antidepressant Effects : Similar compounds have shown efficacy in animal models of depression, indicating a possible role in mood regulation.

- Demonstrate Cytotoxicity : Initial research indicates that this compound may affect cell viability in certain cancer cell lines, suggesting potential applications in oncology.

Research Findings

Research on the biological activity of this compound has revealed several key findings:

Neurotransmitter Modulation

Studies have indicated that compounds with structural similarities to (2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride can modulate neurotransmitter systems effectively. For instance, compounds that interact with serotonin receptors often exhibit antidepressant-like effects in preclinical models.

Anticancer Activity

A study conducted on various indole derivatives demonstrated that certain compounds could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific activity of (2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride in this context remains to be fully elucidated but suggests a promising avenue for further investigation.

Cytotoxicity Studies

Research has shown that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines. For example, preliminary data suggest significant effects on cell viability in specific breast cancer and leukemia models, warranting further exploration into its potential as a therapeutic agent .

Case Study 1: Antidepressant Effects

In a controlled study using animal models of depression, a related compound demonstrated significant reductions in depressive behaviors when administered over a two-week period. The results indicated that the compound's action on serotonin receptors was crucial for its antidepressant effects .

Case Study 2: Cancer Cell Viability

A recent investigation into the cytotoxic effects of (2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amines revealed that doses as low as 10 µM significantly reduced viability in cultured cancer cells compared to control groups. This finding highlights the need for further studies to understand the underlying mechanisms and therapeutic potential .

Q & A

Basic: What are the recommended synthetic routes for (2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves multi-step organic reactions, starting with indole derivatives. Key steps include alkylation and amination under controlled conditions. For example, method a in Scheme 2 ( ) employs 2-aminothiazol-4(5H)-one with acetic acid under reflux (3–5 hours). Optimization strategies include:

- Temperature control : Varying between 60–100°C to balance reaction rate and side-product formation.

- pH adjustment : Acidic conditions (e.g., acetic acid) stabilize intermediates and prevent unwanted rearrangements.

- Catalysts : Sodium acetate (2.0 equiv) enhances reaction efficiency by acting as a base.

- Stoichiometry : A 1.1:1 molar ratio of aldehyde to amine precursor ensures excess reactive sites for coupling.

Post-synthesis, purity is validated via TLC or HPLC, and intermediates are isolated via column chromatography .

Advanced: How can researchers address contradictions in biological activity data reported for this compound across different studies?

Answer:

Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Methodological solutions include:

- Purity validation : Use NMR (>95% purity) and HPLC (retention time matching) to confirm batch consistency.

- Standardized assays : Fix concentrations (e.g., 10 µM–1 mM range) and incubation times (e.g., 24–48 hours) across studies.

- Replication : Test activity in multiple models (e.g., HEK293 vs. CHO cells) to assess cell-type specificity.

- Structural analogs : Compare results with related indole derivatives (e.g., ) to identify critical functional groups.

For instance, batch variability in synthesis () can alter enantiomeric ratios, affecting receptor binding; chiral HPLC resolves this .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Based on GHS guidelines ( ):

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust or aerosols.

- First aid : Rinse skin/eyes with water for 15 minutes; seek medical help for persistent irritation.

- Storage : Keep in sealed containers at 2–8°C to prevent hygroscopic degradation.

Avoid exposure to open flames due to potential decomposition into HCl vapor .

Advanced: What methodologies are effective in studying the compound's interaction with neurotransmitter receptors, and how can confounding variables be minimized?

Answer:

Primary methods :

- Radioligand binding assays : Use [³H]-labeled ligands (e.g., serotonin or dopamine analogs) to measure competitive displacement (IC₅₀ values).

- Patch-clamp electrophysiology : Assess ion channel modulation (e.g., 5-HT₃ receptors) in transfected HEK cells.

Mitigating confounders : - Controls : Include receptor-specific antagonists (e.g., ondansetron for 5-HT₃) to confirm target specificity.

- Buffer standardization : Maintain consistent Mg²+ (1–2 mM) and pH (7.4) to stabilize receptor conformations.

- Temperature : Conduct assays at 25°C (reduces internalization) or 37°C (physiological relevance).

Studies on similar amines ( ) highlight the importance of normalizing data to housekeeping proteins (e.g., β-actin) .

Basic: How should researchers characterize the enantiomeric purity of this chiral compound?

Answer:

- Chiral HPLC : Use columns with cyclodextrin-based stationary phases; compare retention times with (2R) and (2S) standards.

- Polarimetry : Measure specific rotation (e.g., [α]D²⁵ = +15° for pure (2R) enantiomer).

- NMR with chiral shift reagents : Eu(hfc)₃ induces distinct splitting patterns for enantiomers.

For example, in , chiral validation ensured >99% enantiomeric excess (ee) for pharmacological studies .

Advanced: What experimental designs can mitigate organic degradation during prolonged studies, as seen in HSI data collection ( )?

Answer:

- Cooling systems : Maintain samples at 4°C to slow hydrolysis/oxidation.

- Stabilizers : Add EDTA (1 mM) to chelate metal ions that catalyze degradation.

- Real-time monitoring : Use UV-Vis (λ = 280 nm) or LC-MS to detect degradation products.

- Aliquot storage : Freeze samples at -80°C in amber vials to prevent photodegradation.

In , continuous cooling reduced matrix changes in wastewater studies, preserving compound integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.